molecular formula C3H17Na2O11P B1200491 beta-Glycerophosphoric acid CAS No. 17181-54-3

beta-Glycerophosphoric acid

Cat. No.: B1200491
CAS No.: 17181-54-3
M. Wt: 306.11 g/mol
InChI Key: PEMUISUYOHQFQH-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Beta-Glycerophosphoric acid primarily targets the enzyme serine-threonine phosphatase . This enzyme plays a crucial role in the process of dephosphorylation, which is a critical regulatory mechanism in cells.

Mode of Action

This compound acts as an inhibitor of serine-threonine phosphatase . By inhibiting this enzyme, it prevents the removal of a phosphate group from the phosphorylated amino acid residue of its target protein . This inhibition can affect various cellular processes that rely on the phosphorylation state of proteins.

Biochemical Pathways

The action of this compound impacts several biochemical pathways. It is involved in amino acids, carbohydrate, and lipid metabolism . Its role as a phosphate source is particularly important in these metabolic pathways.

Pharmacokinetics

It is known to be soluble in water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of serine-threonine phosphatase by this compound can have several cellular effects. For instance, it is used to drive the osteogenic differentiation of bone marrow stem cells in vitro . It also plays a role in the formation of fatty liver in overfed geese, with continuous elevated levels observed in the serum .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it is stable under normal conditions but can hydrolyze under strong acidic conditions . It is also biodegradable, suggesting that it can be broken down in the environment .

Biochemical Analysis

Biochemical Properties

Beta-Glycerophosphoric acid is involved in several biochemical reactions. It acts as a phosphate group donor in matrix mineralization studies and serves as a protein phosphatase inhibitor . The compound interacts with enzymes such as alkaline phosphatase, which hydrolyzes this compound to release inorganic phosphate. This interaction is crucial for bone mineralization and other physiological processes.

Cellular Effects

This compound influences various cellular processes. It accelerates calcification in vascular smooth muscle cells by providing available phosphate for mineral deposition . Additionally, this compound affects cell signaling pathways by modulating the activity of protein phosphatases, which in turn influences gene expression and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Glycerophosphoric acid can be synthesized through the phosphorylation of glycerol. One common method involves the reaction of glycerol with phosphoric acid under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting glycerol with phosphoric acid in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions: Beta-Glycerophosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-Glycerophosphoric acid has a wide range of applications in scientific research:

Properties

IUPAC Name

disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMUISUYOHQFQH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H17Na2O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158536
Record name Sodium 2-glycerophosphate pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13408-09-8, 154804-51-0
Record name Sodium 2-glycerophosphate pentahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-glycerophosphate pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154804-51-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 2-GLYCEROPHOSPHATE PENTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JIY5MMX0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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